1-{4-[({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one
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Overview
Description
1-{4-[({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core, a phenyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, thiols, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-{4-[({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Electrophilic Substitution Reagents: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Nitro compounds, halogenated derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{4-[({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share a similar pyrimidine core and have been studied for their neuroprotective and anti-inflammatory properties.
Imidazoles: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Uniqueness
1-{4-[({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one is unique due to its specific structural features, such as the thioether linkage and the combination of pyrrolo[3,2-d]pyrimidine and phenyl groups.
Properties
IUPAC Name |
5-methyl-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2S/c1-3-15-31-26(33)25-24(22(17-29(25)2)20-8-5-4-6-9-20)28-27(31)34-18-19-11-13-21(14-12-19)30-16-7-10-23(30)32/h4-6,8-9,11-14,17H,3,7,10,15-16,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHDDGLDFFACTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC4=CC=C(C=C4)N5CCCC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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